1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Estrogen Receptor Degraders and Antagonists
Compounds with azetidine and triazole units have been investigated for their efficacy as selective estrogen receptor degraders (SERDs) and antagonists, particularly in the treatment of ER+ breast cancer. For example, the optimization of tricyclic indazoles led to the development of a potent SERD, demonstrating a pharmacological profile comparable to fulvestrant by degrading ERα in cell lines and exhibiting potent in vivo activity in mouse xenograft models. This highlights the potential of structurally related compounds in cancer therapy (Scott et al., 2020).
Antimicrobial and Antifungal Activity
Azetidinones and triazole derivatives have been synthesized and screened for antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. A study on the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).
Antioxidant and DNA-Cleavage Activities
Bis-1,2,3-triazole derivatives have been synthesized and evaluated for their biological activities, including antioxidant and antibacterial properties. Some derivatives exhibited good to excellent antioxidant activities and excellent-to-moderate antibacterial activities against various pathogens. Moreover, one specific derivative was found to completely cleave DNA at a certain concentration, suggesting potential applications in molecular biology and therapeutic research (Reddy et al., 2016).
Synthesis and Industrial Applications
The synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using green and recyclable catalytic systems has been reported. These compounds, due to their structural diversity and potential biological activity, highlight the versatility of triazole derivatives in both medicinal chemistry and material science (Singh et al., 2013).
Mechanism of Action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to have various biological activities and are used as building blocks in drug discovery .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in the synthesis of a wide range of pharmaceuticals . Triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Properties
IUPAC Name |
1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,7-6-13-4-2-1-3-5-13)18-9-14(10-18)8-17-12-15-11-16-17/h1-5,11-12,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDNTVNNOUBZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.